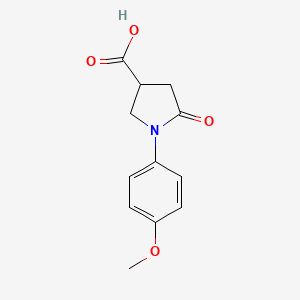

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a methoxy-substituted phenyl ring at position 1 and a carboxylic acid group at position 3 of the pyrrolidine core. This compound is of interest due to its structural similarity to bioactive 5-oxopyrrolidine derivatives, which exhibit diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKAEHOGWAHVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972057 | |

| Record name | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-47-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-methoxyphenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 4-Methoxyphenylacetic Acid with Amines

A common synthetic approach involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an intermediate, which is then cyclized to generate the pyrrolidine ring bearing the 5-oxo and 3-carboxylic acid functionalities. This method typically uses a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions to promote cyclization and ring closure.

- Reaction conditions: Reflux in the presence of base (NaOH or K2CO3).

- Intermediate formation: Amine reacts with 4-methoxyphenylacetic acid to form an amide or related intermediate.

- Cyclization: Intramolecular cyclization forms the 5-oxopyrrolidine ring.

- Purification: Recrystallization or chromatographic techniques are used to isolate the product with high purity.

This method is adaptable for both small-scale laboratory synthesis and larger industrial production, where reaction parameters are optimized for yield and purity.

Synthesis from Spirocyclic Precursors and p-Anisidine

Another reported method involves the synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and p-anisidine (4-methoxyaniline). This reaction is carried out in acetonitrile at room temperature (25 °C) under an inert atmosphere for approximately 48.5 hours.

- Yield: Approximately 76% isolated yield.

- Reaction medium: Acetonitrile solvent.

- Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation or side reactions.

- Reference: Filatov et al., International Journal of Molecular Sciences, 2022.

This method provides a relatively high yield and mild reaction conditions, suitable for sensitive substrates.

General Procedure for Substituted 5-Oxopyrrolidines

A general synthetic procedure for 5-oxopyrrolidine derivatives, including this compound, involves the reaction of substituted amines with appropriate keto acid precursors. Reaction times vary from 5 to 24 hours, with isolated yields ranging from 28% to 75%, depending on substituents and reaction conditions.

- Typical reaction time: 5–24 hours.

- Yields: 28% to 75%.

- Purification: High-performance liquid chromatography (HPLC) is often used to separate cis/trans isomers.

- Characterization: NMR spectroscopy and melting point determination confirm product identity and purity.

Industrial Production Methods

Industrial synthesis generally follows the laboratory synthetic routes but on a larger scale with process optimization for yield, purity, and cost-effectiveness. Key features include:

- Use of large-scale reactors with precise temperature and pressure control.

- Automated reagent addition and monitoring systems.

- Optimization of reaction time and reagent stoichiometry.

- Purification by recrystallization or chromatographic methods adapted for scale.

- Additional steps such as protection/deprotection of functional groups to improve selectivity.

For example, the conversion of the carboxylic acid to the corresponding acyl chloride derivative (1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride) is performed under reflux with thionyl chloride, facilitating further functionalization in industrial processes.

Functional Group Transformations and Post-Synthesis Modifications

The compound’s functional groups allow for various chemical transformations that can be integrated into the preparation or derivatization steps:

| Transformation | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Oxidation of methoxy group | Potassium permanganate or chromium trioxide under acidic conditions | Hydroxyphenyl derivative |

| Reduction of ketone group | Sodium borohydride or lithium aluminum hydride under mild conditions | Hydroxypyrrolidine derivative |

| Substitution of methoxy group | Sodium hydride or potassium tert-butoxide under basic conditions | Various substituted derivatives |

| Conversion to acyl chloride | Thionyl chloride under reflux | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride |

These transformations enable the synthesis of derivatives for further biological or chemical studies.

Representative Data Table of Preparation Methods

Recent Research Findings and Advances

Recent studies have focused on functionalizing the 5-oxopyrrolidine-3-carboxylic acid scaffold to enhance biological activity, such as BACE-1 enzyme inhibition. For example, oxidative cleavage and protection strategies have been developed to modify the carboxylic acid group selectively, improving yields of functionalized derivatives (66–76% yield reported).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reduction: Formation of 1-(4-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to the active site of the target, while the pyrrolidine ring and carboxylic acid group may contribute to the overall binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2 Impact of Heterocyclic Moieties

Derivatization of the carboxylic acid group into heterocycles markedly enhances activity:

- Thioxo-oxadiazole derivatives : Exhibit 1.5× higher DPPH scavenging than ascorbic acid due to radical stabilization via sulfur and nitrogen atoms .

- Triazole derivatives : Show 1.35× higher antioxidant activity than vitamin C, attributed to redox-active N-heterocyclic cores .

- Benzoxazole derivatives : Demonstrated strong reducing power (optical density 1.573), linked to conjugated π-systems enhancing electron transfer .

2.3 Physicochemical Properties

| Property | 1-(4-Methoxyphenyl) | 1-(5-Chloro-2-hydroxyphenyl) | 1-(3-Amino-5-chloro-2-hydroxyphenyl) |

|---|---|---|---|

| Molecular Weight | 263.25 g/mol | 285.71 g/mol | 271.05 g/mol |

| LogP (Predicted) | ~1.5 | ~2.1 | ~1.8 |

| Key Functional Groups | -OCH₃, -COOH | -Cl, -OH, -COOH | -NH₂, -Cl, -OH, -COOH |

| Solubility | Moderate (polar solvents) | Low (hydrophobic substituents) | High (amino group enhances polarity) |

Notes:

- Chloro and hydroxyl groups enhance antioxidant activity via radical stabilization but may reduce solubility .

Research Findings and Mechanistic Insights

- Antioxidant Activity : Electron-donating groups (e.g., -OH, -NH₂) are critical for scavenging free radicals. The methoxy group (-OCH₃) is less effective due to its weaker electron-donating capacity compared to -OH .

- Antimicrobial/Anticancer Activity : Halogenated derivatives (e.g., 3,5-dichloro) disrupt microbial/cancer cell membranes via hydrophobic interactions, while methoxy-substituted analogs may lack comparable efficacy .

- Synthetic Flexibility : The carboxylic acid group allows derivatization into esters, amides, or heterocycles, enabling tailored pharmacokinetic profiles .

Biological Activity

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its chemical formula and CAS number 56617-47-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

The compound features a pyrrolidine core with a carboxylic acid group and a methoxyphenyl substituent. Its molecular weight is approximately 235.24 g/mol. The structural characteristics contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer properties. For instance, studies using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the 5-oxopyrrolidine structure can enhance cytotoxicity:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Base Compound | 78-86% | - |

| 4-Chlorophenyl Substituent | 64% | <0.05 |

| 4-Bromophenyl Substituent | 61% | <0.05 |

| 4-Dimethylamino Phenyl Substituent | Most potent activity observed | - |

The incorporation of specific substituents significantly influences the anticancer activity, with some compounds reducing cell viability by over 60% compared to controls like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The screening involved various clinically significant strains, including Staphylococcus aureus and Escherichia coli. Notably, some derivatives showed promising results against Gram-positive bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | >128 µg/mL (no activity) |

| Klebsiella pneumoniae | Variable effectiveness depending on derivative |

Despite some derivatives showing no significant antibacterial activity, the structural modifications are essential for optimizing efficacy against specific pathogens .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Binding : Its structure allows binding to receptors that modulate cellular signaling pathways, influencing cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

- Anticancer Studies : A study compared various 5-oxopyrrolidine derivatives in terms of their cytotoxic effects on A549 cells. The results indicated that structural modifications could lead to enhanced anticancer effects, with some derivatives achieving up to a 67% reduction in cell viability .

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of several derivatives against resistant strains of bacteria. While some compounds exhibited no activity at tested concentrations, others showed promise against specific pathogens, warranting further exploration into their structure-activity relationships .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is typically synthesized via a condensation reaction between substituted aniline derivatives and itaconic acid. For example, analogous compounds (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) are prepared by refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by purification via alkaline dissolution (5% NaOH) and acidification to pH 2 to isolate the product . Esterification of the carboxyl group (using methanol/H₂SO₄) and further derivatization (e.g., carbohydrazide formation via hydrazine monohydrate in isopropanol) are common steps for functionalization .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and ring structure (e.g., methoxyphenyl group integration, carbonyl signals).

- FT-IR : To identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic O-H stretch).

- Elemental analysis : To validate purity and molecular formula . Advanced analogs (e.g., 1-(2,4-difluorophenyl) derivatives) may require additional methods like mass spectrometry (MS) for molecular weight confirmation .

Q. What preliminary biological assays are recommended for pharmacological screening?

Initial studies should focus on:

- Antioxidant activity : DPPH radical scavenging assays.

- Anticancer potential : Cytotoxicity testing in 2D/3D cell cultures (e.g., MTT assay).

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains. Reference compounds (e.g., piracetam, rolipram) can serve as positive controls for neuroactivity or anti-inflammatory effects .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) during esterification to reduce side reactions.

- Solvent selection : Test polar aprotic solvents (e.g., DMF) for condensation steps to enhance solubility.

- Temperature control : Use microwave-assisted synthesis to accelerate reflux steps and improve regioselectivity .

- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for intermediates prone to impurities .

Q. How do substituent modifications influence bioactivity?

- Methoxyphenyl vs. fluorophenyl groups : Electron-donating groups (e.g., -OCH₃) may enhance antioxidant activity, while electron-withdrawing groups (e.g., -F) could improve antimicrobial potency by altering membrane penetration .

- Carboxylic acid vs. ester derivatives : Free carboxylic acids often show higher solubility and bioavailability, whereas esters (e.g., methyl esters) are useful for prodrug strategies .

- Heterocyclic hybrids : Introducing pyrazole or oxazole moieties (via hydrazide condensation) may enhance anticancer activity by targeting kinase pathways .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Model validation : Compare results in 2D monolayers vs. 3D spheroids to assess tumor microenvironment effects .

- Dose-response profiling : Ensure consistent molar concentrations and exposure times (e.g., 24–72 hours for cytotoxicity assays).

- Mechanistic studies : Use RNA sequencing or proteomics to identify differential target engagement (e.g., oxidative stress vs. apoptosis pathways) .

- Structural benchmarking : Cross-reference activity data with analogs (e.g., 1-(3-methoxyphenyl) derivatives) to isolate substituent-specific effects .

Methodological Considerations

- Synthetic troubleshooting : Monitor reaction progress via TLC to detect intermediates and optimize stepwise yields .

- Biological reproducibility : Include triplicate replicates and standardized cell lines (e.g., HeLa, MCF-7) to minimize variability .

- Data interpretation : Use computational tools (e.g., molecular docking) to correlate structural features with observed activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.